molecular formula C7H6ClNO2 B1584082 2-Chloro-6-methylnicotinic acid CAS No. 30529-70-5

2-Chloro-6-methylnicotinic acid

Cat. No.: B1584082
CAS No.: 30529-70-5
M. Wt: 171.58 g/mol
InChI Key: ACQXHCHKMFYDPM-UHFFFAOYSA-N
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Description

2-Chloro-6-methylnicotinic acid is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the second position and a methyl group at the sixth position on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-6-methylnicotinic acid can be synthesized through several methods. One common approach involves the chlorination of 6-methylnicotinic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the second position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-6-methylnicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating cellular signaling pathways and exerting various biological effects .

Comparison with Similar Compounds

    2-Chloro-6-methoxynicotinic acid: Similar in structure but with a methoxy group instead of a methyl group.

    2-Chloro-5-methylnicotinic acid: Chlorine atom at the second position and a methyl group at the fifth position.

    6-Methyl-2-chloronicotinic acid: Similar structure with different positional isomers

Uniqueness: 2-Chloro-6-methylnicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for targeted interactions with specific enzymes and receptors, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-chloro-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQXHCHKMFYDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184585
Record name 2-Chloro-6-methylnicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30529-70-5
Record name 2-Chloro-6-methylnicotinic acid
Source CAS Common Chemistry
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Record name 2-Chloro-6-methylnicotinic acid
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Record name 2-Chloro-6-methylnicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methylnicotinic acid
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Record name 2-Chloro-6-methylnicotinic acid
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Synthesis routes and methods

Procedure details

2-Hydroxy-6-methyl-nicotinic acid (3.6 g, 0.02 m) was heated at 125° for 2 hours with phosphorus oxychloride (10 ml). The reaction mixture was poured onto ice, the solid was collected and crystallised from aqueous ethanol to give colourless fine needles of 2-chloro-6-methylnicotinic acid (72%).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the Structure-Activity Relationship (SAR) of 2-Chloro-6-methylnicotinic acid and related compounds?

A1: While the provided papers don't directly investigate the SAR of this compound, the second paper [] explores the synthesis and neurotropic activity of 2-substituted methanoisoindoles. This suggests that modifications at the 2-position of similar structures could significantly impact their biological activity. Further research is needed to understand how specific structural changes to this compound, like substitutions at various positions, would affect its activity, potency, and selectivity.

Q2: Are there any insights into the Analytical methods and techniques used to characterize this compound?

A2: Although not explicitly described, the first paper [] focuses on chemical transformations of this compound. This implies the use of various analytical techniques for characterization, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are commonly employed in organic chemistry to identify and confirm the structures of synthesized compounds.

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